1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (hereafter referred to as Compound A) is a heterocyclic hybrid molecule combining a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core with substituted 1,2,4-oxadiazole and aryl groups. Its design leverages bioisosteric principles, where the 1,2,4-oxadiazole moiety enhances metabolic stability, while the bromophenyl and fluorophenyl substituents modulate electronic and steric properties for targeted biological interactions .
Compound A was synthesized via a 1,3-dipolar cycloaddition reaction between 5-azidomethyl-3-(4-bromophenyl)-1,2,4-oxadiazole and N-(4-fluorophenyl)maleimide, as part of a broader effort to develop anti-protozoal agents .
Properties
IUPAC Name |
3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN6O3/c20-11-3-1-10(2-4-11)17-22-14(30-24-17)9-26-16-15(23-25-26)18(28)27(19(16)29)13-7-5-12(21)6-8-13/h1-8,15-16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPQCHVNGRHCAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Features of Compound A and Analogs
Key Observations:
- Substituent Effects: Replacing the 4-bromophenyl group in Compound A with electron-withdrawing groups (e.g., NO₂) in analogs (5a-k) enhanced anti-protozoal activity . Conversely, the 4-fluorophenyl group may improve pharmacokinetic properties due to fluorine’s electronegativity and metabolic stability .
- Core Modifications : Compounds with pyrimidine or pyrazoline cores (e.g., Compound 3 ) exhibit distinct biological profiles, highlighting the importance of the pyrrolo-triazole-dione scaffold in Compound A for protozoal targeting .
Table 2: Cytotoxic and Anti-Inflammatory Activities
Key Observations:
- Mechanistic Diversity : The 1,2,3-triazole moiety in Compound A and analogs may facilitate hydrogen bonding with biological targets, as seen in COX/LOX inhibitors .
Structural and Spectroscopic Characterization
Compound A ’s structure was confirmed via NMR, IR, and mass spectrometry, consistent with methods used for analogs in and . Crystallographic data for related compounds (e.g., and ) reveal planar conformations, except for perpendicularly oriented fluorophenyl groups, which may influence binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
